FN-1501
Overview
Description
FN-1501 is a potent inhibitor of receptor FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK) 4 and 6. It has demonstrated significant in vivo activity in various solid tumor and leukemia human xenograft models . The compound is particularly noted for its anticancer properties, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of FN-1501 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are proprietary and not fully disclosed in the public domain. it is known that the compound is prepared through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but it is typically produced in specialized laboratories under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
FN-1501 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
FN-1501 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study the mechanisms of kinase inhibition and to develop new kinase inhibitors.
Biology: The compound is used to investigate the role of FLT3 and CDK in cell growth, differentiation, and survival.
Mechanism of Action
FN-1501 exerts its effects by inhibiting the activity of FLT3 and CDK4/6. These kinases play critical roles in cell cycle regulation and cell proliferation. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival . The molecular targets of this compound include FLT3, CDK4/6, KIT, PDGFR, VEGFR2, ALK, and RET tyrosine kinase proteins . The inhibition of these targets leads to the suppression of tumor growth and the induction of cancer cell death .
Comparison with Similar Compounds
FN-1501 is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include:
Compound 8t: A potent FLT3 and CDK2/4 inhibitor with strong activity against FLT3 mutants.
Rebastinib: A kinase inhibitor targeting FLT3, YES1, EGFR, and VEGFR3.
Cabozantinib: A multi-targeted tyrosine kinase receptor inhibitor that inhibits VEGFR2, c-Met, Kit, Axl, and Flt3. This compound stands out due to its broad spectrum of kinase inhibition and its demonstrated efficacy in various cancer models.
Properties
IUPAC Name |
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLAKHWYGRKCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429515-59-2 | |
Record name | FN-1501 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429515592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FN-1501 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17383 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FN-1501 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC966B505 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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